molecular formula C14H12BrFN2O2S B5528339 4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzenesulfonohydrazide

4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzenesulfonohydrazide

Cat. No. B5528339
M. Wt: 371.23 g/mol
InChI Key: LXOOXJMKYJYEMT-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"4-bromo-N'-[1-(4-fluorophenyl)ethylidene]benzenesulfonohydrazide" is a derivative of benzylidenebenzohydrazide. It has been studied for its structural properties and potential applications in various fields, excluding drug use and dosage.

Synthesis Analysis

The synthesis of this compound involves a condensation reaction, as reported by Hussain et al. (2020). They described the preparation using 4-Bromobenzaldehyde and benzenesulphonylhydrazine, crystallizing the product in ethanol and yielding good results (Hussain et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds, like derivatives of benzylidene-4-hydroxybenzohydrazide, has been analyzed using single-crystal X-ray diffraction, revealing various conformational and crystalline features (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).

Chemical Reactions and Properties

The compound is characterized by spectroscopic techniques such as 1H NMR, 13C NMR, FTIR, and UV-Vis, as described by Hussain et al. (2020). These techniques help in understanding the chemical reactions and properties of the compound, including its behavior in different environmental conditions (Hussain et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

properties

IUPAC Name

4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrFN2O2S/c1-10(11-2-6-13(16)7-3-11)17-18-21(19,20)14-8-4-12(15)5-9-14/h2-9,18H,1H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOOXJMKYJYEMT-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Br)/C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-[(E)-1-(4-fluorophenyl)ethylideneamino]benzenesulfonamide

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